

In-Depth Technical Guide to Furan-3-methanol-d2 for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Furan-3-methanol-d2**

Cat. No.: **B562246**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Furan-3-methanol-d2**, a deuterated analog of Furan-3-methanol. This document details its commercial availability, physicochemical properties, and potential applications in metabolic research and the synthesis of isotopically labeled compounds. Particular emphasis is placed on its role in drug development and metabolic studies, providing researchers with the foundational knowledge required for its effective utilization.

Commercial Availability and Physicochemical Properties

Furan-3-methanol-d2 is a specialized chemical available from a limited number of suppliers. It is primarily offered for research and development purposes.

Table 1: Commercial Availability of **Furan-3-methanol-d2**

Supplier	Product Code	Availability
LGC Standards (Distributor for Toronto Research Chemicals)	TRC-F864002-100MG	In Stock

Quantitative data regarding the purity and isotopic enrichment of **Furan-3-methanol-d2** is crucial for its application in sensitive analytical and metabolic studies. While a specific certificate of analysis with these details is not publicly available, suppliers of stable isotope-labeled compounds typically provide this information upon request or with the product shipment. For the non-deuterated form, Furan-3-methanol, a purity of $\geq 99\%$ is commonly reported by suppliers.^[1]

Table 2: Physicochemical Properties of Furan-3-methanol and its Deuterated Analog

Property	Furan-3-methanol	Furan-3-methanol-d2
CAS Number	4412-91-3 ^{[1][2][3]}	1216686-59-7 ^[2]
Molecular Formula	C ₅ H ₆ O ₂ ^{[1][3]}	C ₅ H ₄ D ₂ O ₂
Molecular Weight	98.10 g/mol ^[3]	100.11 g/mol
Appearance	Colorless to yellow liquid ^[1]	Not specified, likely similar to non-deuterated form
Boiling Point	79-80 °C at 17 mmHg ^[3]	Not specified, likely similar to non-deuterated form
Density	1.139 g/mL at 25 °C ^[3]	Not specified, likely similar to non-deuterated form
Refractive Index	n _{20/D} 1.484 ^[3]	Not specified, likely similar to non-deuterated form
InChI String	InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2 ^[3]	InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2/i3D2 ^[2]

Applications in Research and Development

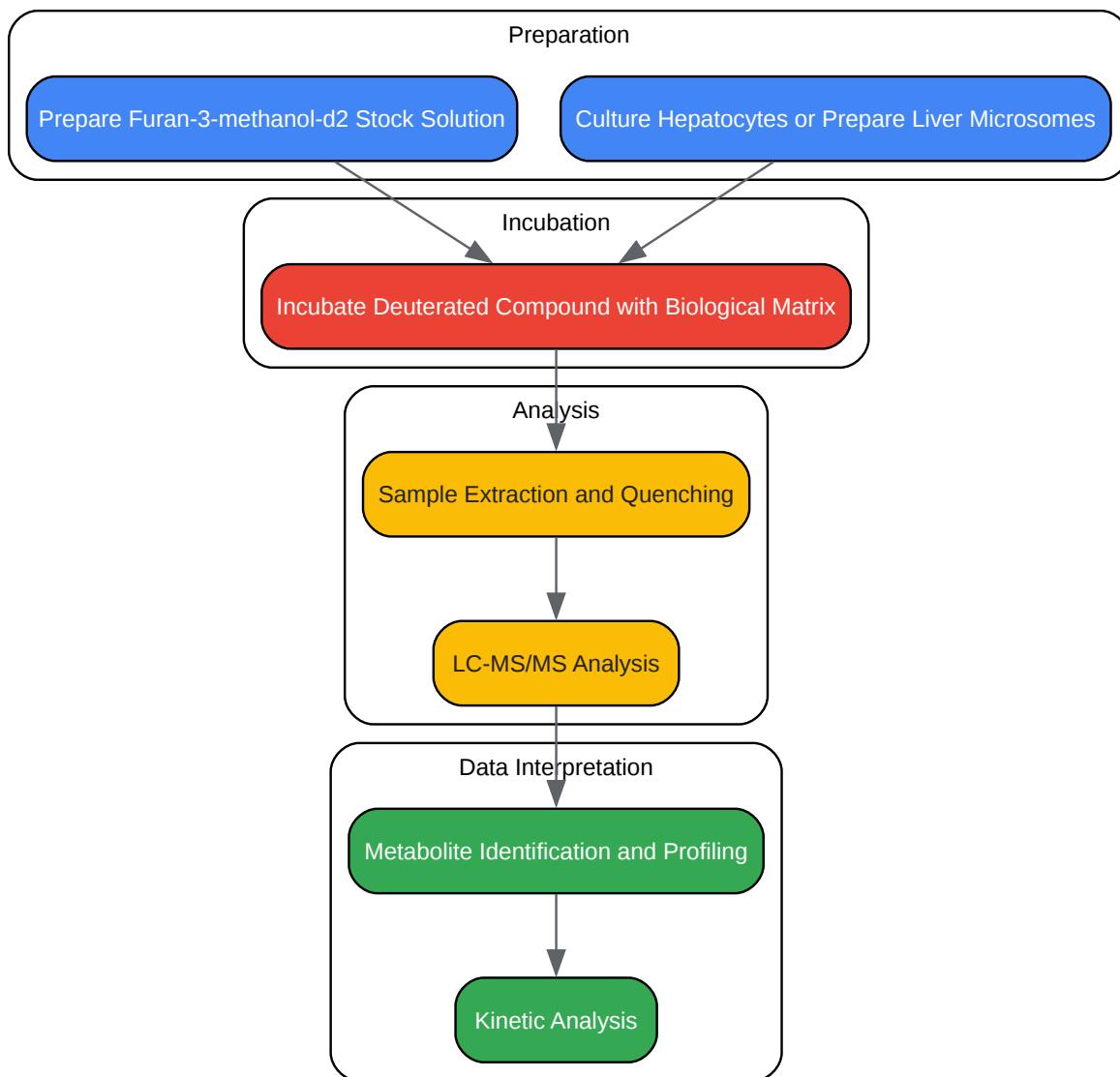
Deuterated compounds like **Furan-3-methanol-d2** are valuable tools in various stages of drug discovery and development. The substitution of hydrogen with deuterium can alter the metabolic fate of a molecule, often leading to a slower rate of metabolism. This "kinetic isotope effect" can be leveraged to improve the pharmacokinetic profiles of drug candidates.

Metabolic Studies

The primary application of **Furan-3-methanol-d2** lies in its use as a tracer in metabolic studies. By introducing the deuterated compound into a biological system, researchers can track its metabolic transformation and identify its metabolites using mass spectrometry. The known mass shift due to the deuterium atoms allows for the clear differentiation of the compound and its metabolites from endogenous molecules.

Studies on the metabolism of furan, the parent heterocyclic compound, have shown that it undergoes oxidation by cytochrome P450 enzymes to form reactive intermediates.^[4] A study on a furan-containing compound labeled with deuterium at the 5-position of the furan ring demonstrated that the deuterium was retained in the ring-opened metabolite.^[4] This suggests that the metabolic cleavage of the furan ring may proceed through a direct oxidation mechanism rather than hydroxylation.^[4] While this study was not on Furan-3-methanol specifically, it provides a basis for investigating the metabolic fate of deuterated furan derivatives.

Synthesis of Labeled RNA Precursors


Furan-3-methanol is used in the synthesis of potentially prebiotic RNA precursors, including adenine and uracil derivatives.^[2] The use of **Furan-3-methanol-d2** in these syntheses would yield isotopically labeled RNA precursors. These labeled precursors are invaluable in structural and biochemical studies of nucleic acids, particularly for techniques like NMR spectroscopy, where they can help to simplify complex spectra and provide insights into the dynamics and structure of RNA molecules.^{[5][6][7]}

Experimental Protocols

While a specific, detailed experimental protocol for the use of **Furan-3-methanol-d2** is not readily available in the public domain, this section provides a generalized workflow for a typical application in metabolic studies and a detailed protocol for the enzymatic synthesis of deuterated ribonucleotides, which can be adapted for precursors synthesized from **Furan-3-methanol-d2**.

General Workflow for a Drug Metabolism Study Using Furan-3-methanol-d2

This workflow outlines the key steps in a typical in vitro drug metabolism study using a deuterated compound.

[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro drug metabolism study.

Detailed Protocol: Enzymatic Synthesis of Specifically Deuterated Ribonucleotides

This protocol, adapted from a study on the synthesis of ribonucleotides specifically deuterated at each ribose carbon atom, provides a detailed methodology that can serve as a template for enzymatic synthesis of RNA precursors.^[5] Although this protocol does not use **Furan-3-methanol-d2** as a starting material, the principles of enzymatic conversion and purification are highly relevant.

1. Formation of Deuterated Phosphoribosyl Pyrophosphate (PRPP):

- The synthesis begins with a specifically deuterated D-ribose.
- The labeled D-ribose is converted to [5',5"-²H]PRPP.

2. Synthesis of Deuterated Nucleoside Monophosphates (NMPs):

- For adenosine monophosphate (AMP), adenine and adenine phosphoribosyltransferase (APRT) are added to the reaction mixture containing the deuterated PRPP.
- Similar enzymatic reactions are used for the synthesis of other NMPs (e.g., GMP, UMP).

3. Phosphorylation to Nucleoside Triphosphates (NTPs):

- The deuterated NMPs undergo consecutive phosphorylations to yield the corresponding nucleoside diphosphates (NDPs) and then the desired nucleoside triphosphates (NTPs).

4. Synthesis of Cytidine Triphosphate (CTP):

- The synthesis of CTP is performed separately.
- CTP synthetase (CTPS) catalyzes the conversion of UTP to CTP, using glutamine as a nitrogen source and ATP as a cofactor.^[5]

5. Purification:

- The synthesized deuterated NTPs are purified using High-Performance Liquid Chromatography (HPLC).

Yields: The reported yields for the synthesis of various deuterated NTPs are typically high, ranging from 85% to 96%.^[5]

Signaling Pathways and Logical Relationships

The metabolic fate of furan derivatives is a key area of investigation. The following diagram illustrates a proposed metabolic pathway for furan, which may be relevant to understanding the metabolism of **Furan-3-methanol-d2**.

[Click to download full resolution via product page](#)

Caption: Proposed metabolic activation of furan derivatives.

Conclusion

Furan-3-methanol-d2 is a valuable tool for researchers in drug development and metabolic studies. Its use as an isotopic tracer allows for the elucidation of metabolic pathways and the quantification of metabolite formation. Furthermore, its potential application in the synthesis of labeled RNA precursors opens avenues for detailed structural and mechanistic studies of nucleic acids. This guide provides a foundational understanding of its properties, applications, and relevant experimental considerations to aid researchers in its effective utilization. Further inquiries with the supplier are recommended to obtain specific quantitative data on purity and isotopic enrichment for precise experimental design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Furan-3-methanol-d2 | TRC-F864002-100MG | LGC Standards [lgcstandards.com]
- 3. Furan-3-methanol 99 4412-91-3 [sigmaaldrich.com]

- 4. Mechanism of metabolic cleavage of a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]
- 6. Synthesis of specifically deuterated nucleotides for NMR studies on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to Furan-3-methanol-d2 for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562246#commercial-availability-of-furan-3-methanol-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com